{[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane is a complex organosilicon compound It features a cyclopentene ring substituted with an iodoethyl group and a trimethylsilyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of the Iodoethyl Group: The iodoethyl group can be introduced via a halogenation reaction, where an ethyl group is substituted with iodine using reagents such as iodine and a suitable catalyst.
Formation of the Trimethylsilyl Ether: The final step involves the protection of the hydroxyl group with a trimethylsilyl group using reagents like trimethylsilyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
{[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The iodoethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopentene ring, leading to the formation of epoxides or other oxidized products.
Reduction Reactions: Reduction of the iodoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Reactions: Products include azidoethyl or cyanoethyl derivatives.
Oxidation Reactions: Products include epoxides or diols.
Reduction Reactions: Products include ethyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound can be used in the development of new pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of biologically active compounds.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of {[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane involves its ability to participate in various chemical reactions The iodoethyl group can act as a leaving group in substitution reactions, while the trimethylsilyl ether can protect hydroxyl groups during synthesis
Comparison with Similar Compounds
Similar Compounds
{[(5R)-5-(2-Bromoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane: Similar structure but with a bromoethyl group instead of an iodoethyl group.
{[(5R)-5-(2-Chloroethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane: Similar structure but with a chloroethyl group instead of an iodoethyl group.
{[(5R)-5-(2-Fluoroethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane: Similar structure but with a fluoroethyl group instead of an iodoethyl group.
Uniqueness
The uniqueness of {[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane lies in the presence of the iodoethyl group, which is a good leaving group in substitution reactions. This makes it more reactive compared to its bromo, chloro, and fluoro counterparts, allowing for a wider range of chemical transformations.
Properties
CAS No. |
918813-47-5 |
---|---|
Molecular Formula |
C11H21IOSi |
Molecular Weight |
324.27 g/mol |
IUPAC Name |
[(5R)-5-(2-iodoethyl)-5-methylcyclopenten-1-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C11H21IOSi/c1-11(8-9-12)7-5-6-10(11)13-14(2,3)4/h6H,5,7-9H2,1-4H3/t11-/m1/s1 |
InChI Key |
QVZXSMBPRXJXAM-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@]1(CCC=C1O[Si](C)(C)C)CCI |
Canonical SMILES |
CC1(CCC=C1O[Si](C)(C)C)CCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.